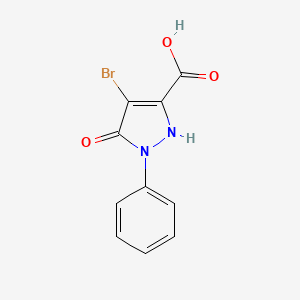
Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-
Descripción general
Descripción
Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-: is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- typically involves the halogenation of benzene derivatives. One common method is the bromination of 1-(2-chloroethyl)-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes halogenation reactions, purification steps, and quality control measures to ensure the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles. For example, the bromine atom can be substituted by a hydroxyl group using a strong base.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of simpler benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
- Substitution reactions can yield hydroxylated or aminated benzene derivatives.
- Oxidation reactions can produce carboxylic acids or ketones.
- Reduction reactions can result in the formation of dehalogenated benzene compounds.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used in the synthesis of medicinal compounds with specific biological activities.
Industry: In the industrial sector, Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms in the compound can form covalent bonds with these targets, leading to changes in their structure and function. The compound may also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that can exert biological effects.
Comparación Con Compuestos Similares
Benzene, 1-bromo-2-chloro-: This compound is similar in structure but lacks the fluorine atom. It has different chemical properties and reactivity.
Benzene, 1-chloro-2-(2-bromoethyl)-3-fluoro-: This compound has a similar structure but with the positions of bromine and chlorine atoms swapped.
Uniqueness: Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is unique due to the specific arrangement of halogen atoms on the benzene ring
Propiedades
IUPAC Name |
1-bromo-2-(2-chloroethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRHFSDAIFMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)

![3-[(Benzylamino)methyl]-2-methyloxolan-3-ol](/img/structure/B1383469.png)







![1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B1383482.png)
